Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate
CAS No.: 1528230-81-0
Cat. No.: VC2933120
Molecular Formula: C6H6ClNO2S
Molecular Weight: 191.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1528230-81-0 |
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Molecular Formula | C6H6ClNO2S |
Molecular Weight | 191.64 g/mol |
IUPAC Name | methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C6H6ClNO2S/c1-3-8-5(7)4(11-3)6(9)10-2/h1-2H3 |
Standard InChI Key | RLUFOJAKQNJXAA-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(S1)C(=O)OC)Cl |
Canonical SMILES | CC1=NC(=C(S1)C(=O)OC)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Chemical Identity and Structure
Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate belongs to the thiazole class of heterocyclic compounds. Its structure consists of a five-membered thiazole ring containing nitrogen and sulfur atoms, with three key substituents: a methyl group at position 2, a chloro substituent at position 4, and a methyl carboxylate group at position 5. This arrangement of functional groups creates a distinctive chemical entity with potential for various chemical transformations and biological interactions. The compound represents a modified version of other thiazole derivatives that have demonstrated significant biological activity.
Physicochemical Properties
Based on the structural features of Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate, we can estimate several key physicochemical properties. The molecular formula is C₇H₈ClNO₂S, with an approximate molecular weight of 205.66 g/mol (compared to the ethoxy analog with 221.66 g/mol) . The presence of the methyl carboxylate group contributes to the compound's polarity, while the chloro substituent enhances its lipophilicity. These balanced properties potentially contribute to favorable membrane permeability characteristics, which are critical for pharmaceutical applications.
Table 1. Estimated Physicochemical Properties of Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate
Property | Value/Description |
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Molecular Formula | C₇H₈ClNO₂S |
Molecular Weight | ~205.66 g/mol |
Physical State | Presumed solid at room temperature |
Solubility | Expected moderate solubility in organic solvents such as dichloromethane, THF, and limited water solubility |
LogP | Estimated 1.5-2.0 (lipophilic) |
Hydrogen Bond Acceptors | 3 (N, O=C, O-C) |
Hydrogen Bond Donors | 0 |
Synthetic Approaches and Methodologies
General Synthetic Routes to Substituted Thiazoles
The synthesis of thiazole derivatives like Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate typically involves several established methodologies. One potential synthetic route might involve the modification of 4-methyl-thiazole-5-carboxylic acid methyl ester, which can be prepared through various documented procedures . The chlorination at the 4-position could potentially be achieved using chlorinating agents such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) under controlled conditions.
Specific Synthesis Considerations
When synthesizing Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate, several key considerations must be addressed. The regioselective chlorination at the 4-position requires careful control of reaction conditions to avoid side reactions. Drawing from similar synthetic approaches described for related compounds, a potential synthetic pathway might involve:
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Preparation of the thiazole core with the methyl group at position 2
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Installation of the methyl carboxylate functionality at position 5
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Selective chlorination at position 4
The reaction conditions described for similar thiazole derivatives suggest that this synthesis could be conducted using moderate temperatures (15-25°C) with appropriate reaction monitoring via HPLC, as described for similar compounds . Purification might involve extraction with THF followed by treatment with charcoal, resulting in products with high purity (>97%).
Applications in Medicinal Chemistry and Drug Discovery
Structure-Activity Relationships
The activity of thiazole derivatives is significantly influenced by substituents at various positions on the thiazole ring. Research on similar compounds has revealed that:
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The 2-methyl substituent on the thiazole ring is critical for maintaining high potency, with replacement by larger groups like ethyl or isopropyl typically resulting in reduced activity
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Chloro substituents, particularly at positions 2 and 5 of the connected phenyl rings in similar compounds, have been associated with enhanced potency
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The methyl ester group at position 5 of the thiazole ring could potentially serve as a valuable handle for further derivatization to enhance pharmacokinetic properties
Table 2. Structure-Activity Relationship Patterns in Similar 2-Methyl-Thiazole Derivatives
Structural Modification | Effect on Activity (Based on Similar Compounds) |
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2-Methyl on thiazole | Optimal for activity; replacement with ethyl, isopropyl reduces potency |
2-Pyridyl or phenyl at position 2 | Maintains good activity but less potent than methyl |
4-Chloro substituent | Contributes to enhanced potency |
5-Carboxylate vs. 5-carboxamide | Modulates physicochemical properties and potentially PK parameters |
Chemical Reactivity Patterns
Electrophilic and Nucleophilic Sites
Analytical Characterization Techniques
Spectroscopic Identification
The structural confirmation of Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate would typically involve various spectroscopic techniques. The predicted spectral characteristics include:
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¹H NMR would show distinctive signals for the methyl group at position 2 (approximately δ 2.5-2.7 ppm), and the methyl ester (approximately δ 3.8-3.9 ppm)
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¹³C NMR would display characteristic signals for the thiazole ring carbons, the methyl carbon, and the carbons of the methyl ester group
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Mass spectrometry would confirm the molecular weight of approximately 205.66 and show characteristic fragmentation patterns
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IR spectroscopy would reveal characteristic absorption bands for the C=O stretching of the ester (approximately 1715-1730 cm⁻¹)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) represents an effective method for the analysis and quality control of Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate. Based on procedures described for similar compounds, appropriate HPLC conditions might include:
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Reverse-phase column (C18)
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Mobile phase consisting of acetonitrile/water mixtures with appropriate buffer systems
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UV detection at wavelengths corresponding to the thiazole chromophore (typically 220-280 nm)
Such analytical methods would be crucial for monitoring reaction progress during synthesis and assessing the purity of the final compound, with target purity typically exceeding 97% as observed for similar thiazole derivatives .
Future Research Directions
Expanding Structural Diversity
Future research on Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate could focus on expanding structural diversity through strategic modifications:
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Replacement of the chloro substituent with other functional groups to explore structure-activity relationships
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Modification of the methyl ester to amides, acids, or other functional groups
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Introduction of additional substituents on the thiazole ring to modulate electronic properties
These structural modifications could potentially yield derivatives with enhanced biological activity, improved physicochemical properties, or novel applications in materials science.
Biological Activity Exploration
Given the known biological activities of similar thiazole derivatives, particularly as TGR5 agonists , systematic evaluation of Methyl 4-chloro-2-methyl-1,3-thiazole-5-carboxylate and its derivatives against diverse biological targets represents a promising research direction. Of particular interest might be:
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Assessment of potential activity as enzyme inhibitors relevant to metabolic diseases
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Evaluation of antimicrobial properties, given the known antibacterial activities of certain thiazole derivatives
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Investigation of potential anti-inflammatory or antioxidant properties
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